
Isoxsuprine hydrochloride
Übersicht
Beschreibung
Isoxsuprine hydrochloride (CAS 579-56-6) is a synthetic β-adrenergic agonist with vasodilatory and tocolytic properties. Its molecular formula is C₁₈H₂₄ClNO₃, and it has a molecular weight of 337.8 g/mol . Structurally, it features a phenoxypropanolamine backbone with three undefined stereocenters, contributing to its pharmacological activity . Clinically, it has been used to manage peripheral vascular disorders and suppress premature labor by relaxing uterine smooth muscle .
Safety data from Cayman Chemical Co. (2022) classify it as a health hazard (OSHA HCS Health = 1) requiring precautions such as dust control, gloves, and adequate ventilation during handling . It is designated as an environmentally hazardous substance (UN 3077) and is restricted to research applications .
Vorbereitungsmethoden
Quasi-Emulsion Solvent Diffusion Method: Design and Process Optimization
The quasi-emulsion solvent diffusion method has emerged as a robust strategy for encapsulating Isoxsuprine hydrochloride into microsponges. This technique leverages the differential solubility of polymers in organic and aqueous phases to achieve controlled drug release.
Materials and Formulation Composition
The method employs cellulose acetate phthalate (CAP) and ethyl cellulose (EC) as primary polymers due to their pH-dependent solubility and ability to form porous matrices. Polyvinyl pyrrolidone (PVP) serves as a stabilizing agent in the aqueous phase. The organic phase consists of ethanol and chloroform (1:1 ratio), while Span 80 is added as an emulsifier. A typical formulation batch includes:
Component | Quantity (mg) | Role |
---|---|---|
This compound | 80 | Active pharmaceutical ingredient |
Ethyl cellulose | 100 | Matrix-forming polymer |
Cellulose acetate phthalate | 200–600 | pH-sensitive polymer |
Polyvinyl pyrrolidone | 0.5–1 | Stabilizer |
Table 1: Composition of this compound microsponge formulations .
Stepwise Preparation Protocol
-
Organic Phase Preparation : this compound, CAP, and EC are dissolved in ethanol-chloroform. Span 80 (1% w/v) is added under continuous agitation to form a homogeneous mixture.
-
Primary Emulsion (w/o) : The organic phase is emulsified into deionized water using a high-speed homogenizer at 2,500 rpm for 5 minutes.
-
Secondary Emulsion (w/o/w) : The primary emulsion is dispersed into an aqueous PVP solution (2% w/v) and stirred magnetically at 50 rpm for 8 hours to facilitate solvent evaporation.
-
Harvesting Microsponges : The solidified microsponges are filtered, washed with n-hexane, and dried at 60°C for 24 hours .
Impact of Polymer Ratios on Product Characteristics
Variations in CAP and PVP concentrations significantly influence microsponge properties:
-
Product Yield : Increasing CAP from 200 mg to 600 mg enhanced yield from 71.4% (MS1) to 89.1% (MS6) due to delayed polymer precipitation, allowing prolonged droplet formation .
-
Particle Size : Higher CAP concentrations produced larger microsponges (90.2 µm for MS1 vs. 178.5 µm for MS6) by increasing organic phase viscosity, which retarded solvent diffusion .
-
Drug Entrapment Efficiency : Formulation MS5 (400 mg CAP, 1 mg PVP) achieved 93.6% entrapment, attributed to optimal polymer-drug interactions and reduced pore density .
Preformulation Studies and Compatibility Analysis
Drug-Polymer Compatibility
Fourier-transform infrared (FTIR) spectroscopy confirmed the absence of chemical interactions between this compound and polymers. Key functional groups—C=O stretch (1,715 cm⁻¹), N-H bend (1,610 cm⁻¹), and C-Cl stretch (760 cm⁻¹)—remained unaltered in the microsponge formulation .
Thermal Behavior
Differential scanning calorimetry (DSC) revealed that the melting endotherm of pure this compound (213.84°C) broadened in the optimized formulation (MS5), indicating molecular dispersion within the polymer matrix without crystalline reorganization .
In Vitro Drug Release Kinetics
Release Profile and Mechanism
The microsponges exhibited biphasic release: an initial burst (16.42–24.30% in 1 hour) followed by sustained release over 8 hours (98.78% for MS5). Higuchi kinetics (R² = 0.997) dominated, suggesting diffusion-controlled release through CAP/EC matrices .
Formulation | Cumulative Drug Release at 8 Hours (%) | Release Model (R²) |
---|---|---|
MS1 | 95.59 | Higuchi (0.992) |
MS5 | 98.78 | Higuchi (0.997) |
Table 2: Drug release kinetics of selected formulations .
Surface Morphology and Release Correlation
Scanning electron microscopy (SEM) showed that MS5 microsponges had a porous surface (Figure 1), enabling gradual drug diffusion. In contrast, MS6’s denser structure (178.5 µm) slowed release to 93.09% .
Comparative Analysis of Solvent Systems
Ethanol-chloroform (1:1) outperformed acetone-based systems in preliminary trials, providing:
-
Higher Encapsulation Efficiency : 93.6% vs. 78.2% with acetone.
-
Uniform Particle Distribution : Reduced solvent polarity minimized polymer aggregation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Isoxsuprin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Isoxsuprin kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Die Nitrogruppe in Isoxsuprin kann zu einem Amin reduziert werden.
Substitution: Isoxsuprin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und andere reduzierte Derivate.
Substitution: Alkylierte oder acylierte Derivate von Isoxsuprin.
Wissenschaftliche Forschungsanwendungen
Vasodilatory Effects
Isoxsuprine hydrochloride is classified as a beta-adrenergic agonist that predominantly acts on vascular smooth muscle, leading to vasodilation. This mechanism is particularly beneficial in treating various vascular conditions:
- Cerebrovascular Insufficiency : Isoxsuprine improves blood flow to the brain, making it useful for patients experiencing symptoms related to poor cerebral circulation, such as dizziness or transient ischemic attacks .
- Peripheral Vascular Disease : The drug is effective in managing conditions like Buerger's disease and Raynaud's phenomenon by enhancing blood flow to the extremities, thereby alleviating symptoms such as pain and numbness .
Tocolytic Agent in Obstetrics
One of the most significant applications of this compound is its use as a tocolytic agent to manage preterm labor (PTL). Several studies have documented its efficacy:
- A study involving 50 patients demonstrated that all participants achieved successful tocolysis within 24 hours post-administration of this compound. The mean gestational age at delivery was 39.8 weeks, with no reported congenital anomalies .
- A systematic review of 25 studies indicated that isoxsuprine effectively prolonged pregnancy in 77.3% of cases at risk of abortion and 89% for those at risk of premature delivery .
Neuroprotective Properties
Recent research has identified this compound as a potential neuroprotective agent:
- In a high-throughput screening study, isoxsuprine was found to mitigate hyperimmune responses in macrophages and exhibited neuroprotective effects in an ischemic stroke model. It significantly reduced infarct volume compared to controls, suggesting its potential role in stroke therapy .
Summary of Clinical Findings
Side Effects and Considerations
While this compound has demonstrated efficacy across various applications, it is essential to consider potential side effects:
Wirkmechanismus
Isoxsuprine exerts its effects by stimulating beta-adrenergic receptors, leading to the relaxation of smooth muscle tissues. This action is mediated through the activation of cyclic adenosine monophosphate (cAMP) pathways, which result in the reduction of intracellular calcium levels and subsequent muscle relaxation. Isoxsuprine primarily targets vascular and uterine smooth muscles, making it effective in treating conditions related to vascular insufficiency and premature labor.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison
The table below compares Isoxsuprine hydrochloride with structurally or functionally related hydrochloride salts:
Handling and Regulatory Differences
- Storage : Isoxsuprine requires room-temperature storage in sealed containers, whereas doxorubicin hydrochloride demands refrigeration and protection from light .
Research Findings and Data
Stability and Reactivity
This compound is stable under recommended conditions but degrades upon exposure to heat or strong oxidizers . Its aqueous solubility (slightly soluble in water) contrasts with doxepin hydrochloride , which is freely soluble, influencing formulation strategies .
Analytical Methods
Chromatographic assays for Isoxsuprine, such as HPLC, prioritize resolving stereoisomers due to its three undefined stereocenters . In contrast, doxorubicin hydrochloride requires UV detection for quantification in biological matrices .
Biologische Aktivität
Isoxsuprine hydrochloride is a well-established pharmacological agent primarily recognized for its role as a beta-adrenergic agonist and vasodilator . This compound exhibits various biological activities, particularly in the management of preterm labor (PTL) and peripheral vascular diseases. This article explores its biological activity, pharmacodynamics, and clinical applications, supported by relevant data and case studies.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 395-28-8
- Molecular Formula : C₁₈H₂₃ClN₂O₃
- Mechanism of Action : Isoxsuprine acts primarily as a β2-adrenergic receptor agonist, leading to the relaxation of vascular and uterine smooth muscles. This mechanism is crucial in its application as a tocolytic agent during preterm labor.
Pharmacokinetics
Isoxsuprine is administered via oral and intramuscular routes. A study assessing its pharmacokinetics revealed the following:
- Cmax : Maximum plasma concentration varies with the route of administration.
- tmax : Time to reach maximum concentration is approximately 2.2 hours for intramuscular administration and around 10 hours for oral doses.
- Half-life (t1/2) : The half-life is approximately 2.2 hours after intramuscular injection and can extend to about 10 hours for oral administration.
- Volume of Distribution (Vd) : The distribution volume of the free drug is significantly higher than that of total isoxsuprine, indicating effective tissue penetration .
Tocolytic Effect
Isoxsuprine is widely used as a tocolytic agent to manage preterm labor. A prospective study involving 50 patients demonstrated:
- Successful Tocolysis : All patients achieved uterine quiescence within 24 hours post-administration.
- Gestational Age at Delivery : Mean gestational age was 39.8 weeks with a latency period of 58.5 days.
- Adverse Effects : Maternal tachycardia and vomiting were reported in 8% of cases but were manageable through dose adjustments .
Outcome Measure | Result |
---|---|
Successful Tocolysis | 100% (n=50) |
Mean Gestational Age at Delivery | 39.8 ± 2.1 weeks |
Mean Fetal Birth Weight | 2.7 ± 0.3 kg |
Maternal Adverse Effects | Tachycardia (8%), Vomiting (8%) |
Neuroprotective Properties
Recent research has identified isoxsuprine as a potential neuroprotectant in ischemic stroke models:
- In an animal model of transient focal ischemia, isoxsuprine significantly reduced infarct volume compared to controls (137 ± 18 mm³ vs. 279 ± 25 mm³; p < 0.001) demonstrating its efficacy in reducing ischemic damage .
Clinical Case Studies
- Effectiveness in Preterm Labor Management
- Long-term Safety Profile
Q & A
Basic Research Questions
Q. What are the recommended safety precautions for handling Isoxsuprine hydrochloride in laboratory settings?
this compound requires strict adherence to safety protocols due to its acute toxicity (H302: harmful if swallowed) and environmental hazards (H400: toxic to aquatic life). Key precautions include:
- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Respiratory protection: Dust masks in poorly ventilated areas to avoid inhalation of particulates .
- Hygiene measures: Prohibit eating/drinking in the lab and ensure thorough handwashing post-handling .
- Waste disposal: Collect contaminated materials for approved hazardous waste disposal to mitigate environmental risks .
Q. How should this compound be stored to maintain chemical stability?
Storage conditions are critical for preserving integrity:
- Keep in a cool, dry environment (<25°C) in tightly sealed, light-resistant containers to prevent degradation .
- Avoid proximity to incompatible substances (e.g., strong oxidizers) and ensure segregated storage for aquatic toxicity compliance .
Q. What analytical methods validate the purity and identity of this compound?
Standard methods include:
- HPLC-UV : Quantify purity using a C18 column, mobile phase (e.g., acetonitrile-phosphate buffer), and UV detection at 220 nm .
- pH testing : Confirm solubility and ionization properties in aqueous solutions (pH 4.5–6.0 at 1% concentration) .
- Assay validation : Follow USP guidelines, comparing peak responses of test samples against certified reference standards .
Advanced Research Questions
Q. How can experimental designs assess the aquatic toxicity of this compound?
Given its GHS09 classification (acute aquatic toxicity), researchers should:
- Use standardized ecotoxicological models (e.g., Daphnia magna acute immobilization tests) with ISO 6341 protocols .
- Measure LC50 values over 48–96 hours, accounting for hydrolysis and photodegradation in water .
- Include positive controls (e.g., reference toxins) and replicate trials to ensure data robustness .
Q. What methodological considerations are critical for chromatographic separation of this compound isomers?
Isoxsuprine’s (Z)- and (E)-isomers require precise chromatographic conditions:
- Column selection : Chiral columns (e.g., Chiralpak® IG-3) for enantiomeric resolution .
- Mobile phase optimization : Adjust ratios of methanol:ammonium acetate buffer to achieve baseline separation .
- Validation parameters : Calculate isomer percentages using relative peak areas and validate with spiked recovery studies (85–115% recovery range) .
Q. How should contradictory data on this compound’s pharmacological effects be resolved?
Contradictions (e.g., vasodilation vs. uterotonic effects) necessitate:
- Meta-analysis : Systematically evaluate study designs, dosage ranges, and model systems (e.g., in vitro vs. in vivo) .
- Dose-response studies : Clarify concentration-dependent effects using primary cell cultures (e.g., smooth muscle cells) with standardized viability assays (e.g., MTT) .
- Mechanistic validation : Employ receptor-binding assays (e.g., β-adrenergic receptor affinity tests) to confirm target interactions .
Q. Data Contradiction and Reproducibility
Q. What strategies ensure reproducibility in this compound pharmacokinetic studies?
Reproducibility hinges on:
- Standardized protocols : Adhere to OECD guidelines for in vivo absorption/distribution studies, including fixed dosing intervals and validated bioanalytical methods (e.g., LC-MS/MS) .
- Inter-laboratory collaboration : Share raw data (e.g., chromatograms, kinetic curves) via repositories to cross-validate findings .
Q. Methodological Resources
Eigenschaften
IUPAC Name |
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUKKTUHUDJSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023178 | |
Record name | Isoxsuprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395-28-8 | |
Record name | Isoxsuprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=395-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxsuprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxsuprine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.